molecular formula C16H20N2O2 B1460110 N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine CAS No. 1040685-86-6

N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Cat. No. B1460110
M. Wt: 272.34 g/mol
InChI Key: CCZKFIXIPGGMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine is an organic compound that has been studied in recent years for its potential applications in various scientific research fields. This compound is a member of the benzylpyridine family, which is a group of heterocyclic compounds that have been used in drug discovery, medicinal chemistry, and synthetic organic chemistry. The compound has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of various drugs and other compounds. This compound has been found to have a range of physiological and biochemical effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

Green Methodology for Benzoylation

  • A green alternative using benzoyl cyanide in an ionic liquid has been employed for efficient and selective benzoylation of nucleosides and various other substrates, indicating a versatile benzoylating system that could potentially involve similar amines in its methodology (Prasad et al., 2005).

Intramolecular Hydrogen Bonding and Tautomerism

  • Studies on Schiff bases related to pyridinylmethyl amines show intricate intramolecular hydrogen bonding and tautomerism, which are crucial for understanding chemical reactivity and designing functional materials (Nazır et al., 2000).

Asymmetric Synthesis

  • Asymmetric 1,3-dipolar cycloaddition reactions have been utilized for synthesizing bioactive molecules, showcasing the importance of structurally similar amines in constructing asymmetric centers (Kotian et al., 2005).

Manganese(II) Complexes

  • The synthesis and characterization of manganese(II) complexes with ligands bearing methoxyalkyl arms reveal insights into coordination chemistry and magnetism, which are pertinent to materials science and catalysis (Wu et al., 2004).

Schiff Base Synthesis and Inhibitory Study

  • Schiff bases derived from 2-aminopyridine and their inhibitory effects on bacterial growth highlight the biological relevance of structurally similar amines in developing antimicrobial agents (Dueke-Eze et al., 2011).

Synthetic Applications

  • Pyrrole derivatives synthesized from reactions involving chloropropylalkyl ketones and primary amines underline the synthetic utility of similar amines in creating biologically active compounds (Gadzhili et al., 2002).

properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-9-10-20-16-7-3-2-6-15(16)13-18-12-14-5-4-8-17-11-14/h2-8,11,18H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZKFIXIPGGMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 3
Reactant of Route 3
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 4
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 5
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 6
Reactant of Route 6
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.